molecular formula C8H12N2 B12065232 (5-Ethyl-pyridin-3-yl)-methyl-amine

(5-Ethyl-pyridin-3-yl)-methyl-amine

Cat. No.: B12065232
M. Wt: 136.19 g/mol
InChI Key: QWJQRBNSARXADT-UHFFFAOYSA-N
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Description

(5-Ethyl-pyridin-3-yl)-methyl-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with an ethyl group at the 5-position and a methylamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-pyridin-3-yl)-methyl-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The 5-ethylpyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: Finally, the amine group is methylated using formaldehyde and formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-pyridin-3-yl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; conditionsanhydrous solvents, elevated temperatures.

    Substitution: Alkyl halides, alkoxides; conditionspolar aprotic solvents, room temperature to reflux.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Ethyl-pyridin-3-yl)-methyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (5-Ethyl-pyridin-3-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-methylpyridine
  • 3-Ethylpyridine
  • 5-Methylpyridin-3-amine

Uniqueness

(5-Ethyl-pyridin-3-yl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methylamine group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

5-ethyl-N-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-8(9-2)6-10-5-7/h4-6,9H,3H2,1-2H3

InChI Key

QWJQRBNSARXADT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)NC

Origin of Product

United States

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